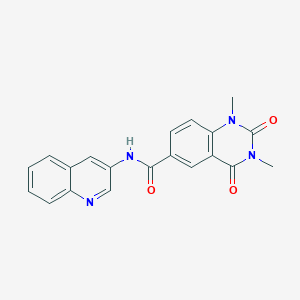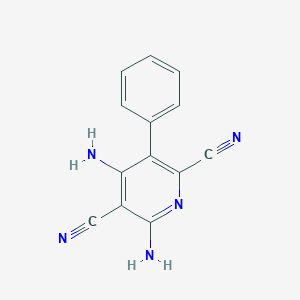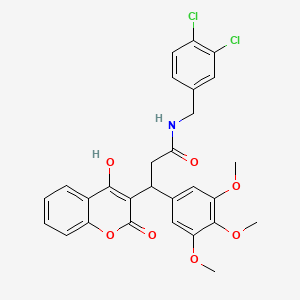
6-Quinazolinecarboxamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-N-(3-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-2,4-DIOXO-N-(3-QUINOLINYL)-1,2,3,4-TETRAHYDRO-6-QUINAZOLINECARBOXAMIDE is a complex organic compound with a molecular formula of C20H16N4O3 This compound is known for its intricate structure, which includes a quinazoline core and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-2,4-DIOXO-N-(3-QUINOLINYL)-1,2,3,4-TETRAHYDRO-6-QUINAZOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Quinoline Moiety: The quinoline moiety is introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with the quinazoline core.
Methylation: The final step involves the methylation of the quinazoline core using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-2,4-DIOXO-N-(3-QUINOLINYL)-1,2,3,4-TETRAHYDRO-6-QUINAZOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
1,3-DIMETHYL-2,4-DIOXO-N-(3-QUINOLINYL)-1,2,3,4-TETRAHYDRO-6-QUINAZOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study cellular processes and molecular mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-2,4-DIOXO-N-(3-QUINOLINYL)-1,2,3,4-TETRAHYDRO-6-QUINAZOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. The compound’s quinazoline core is known to inhibit certain enzymes, leading to altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE: Lacks the quinoline moiety, making it less complex.
N-(3-QUINOLINYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE: Similar structure but without the methyl groups.
Uniqueness
1,3-DIMETHYL-2,4-DIOXO-N-(3-QUINOLINYL)-1,2,3,4-TETRAHYDRO-6-QUINAZOLINECARBOXAMIDE is unique due to its combination of a quinazoline core and a quinoline moiety, along with the presence of methyl groups. This structural complexity contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H16N4O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-quinolin-3-ylquinazoline-6-carboxamide |
InChI |
InChI=1S/C20H16N4O3/c1-23-17-8-7-13(10-15(17)19(26)24(2)20(23)27)18(25)22-14-9-12-5-3-4-6-16(12)21-11-14/h3-11H,1-2H3,(H,22,25) |
InChI Key |
FRNPHLWURKHDGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC4=CC=CC=C4N=C3)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11055239.png)
![1-(3,4-Dimethoxyphenyl)-2-{[2-(pyridin-4-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethanone](/img/structure/B11055241.png)
![6-(furan-2-ylmethyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11055243.png)
![N-cyclohexyl-1-methyl-2-oxo-1-[(pentafluorophenyl)carbonyl]-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11055249.png)


![4-{[(4-Chlorophenoxy)acetyl]amino}phenyl thiocyanate](/img/structure/B11055274.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11055278.png)
![5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B11055283.png)
![8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11055289.png)
![3-(2,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055293.png)
![Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate](/img/structure/B11055301.png)
![3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B11055307.png)

